BENGHE Foundational & Exploratory

Check Availability & Pricing

3-(Cyclopropylmethoxy)-4-
(difluoromethoxy)benzaldehyde chemical
properties

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

3-(Cyclopropylmethoxy)-4-
Compound Name:
(difluoromethoxy)benzaldehyde

Cat. No. B133293

An In-depth Technical Guide to 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde

This technical guide provides a comprehensive overview of the chemical properties, synthesis,
and analytical methodologies for 3-(Cyclopropylmethoxy)-4-
(difluoromethoxy)benzaldehyde, a key intermediate in the synthesis of pharmaceutical
compounds such as Roflumilast[1][2]. This document is intended for researchers, chemists,
and professionals in the field of drug development and chemical synthesis.

Chemical Identity and Properties

3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde is a substituted benzaldehyde
derivative. Its core structure consists of a benzene ring functionalized with an aldehyde group,
a cyclopropylmethoxy group, and a difluoromethoxy group.

General and Computed Properties

The following tables summarize the key identifiers and computed chemical properties for this
compound.
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Identifier Value Reference
3-(Cyclopropylmethoxy)-4-
Chemical Name (difluoromethoxy)benzaldehyd [3114]
e
CAS Number 151103-09-2 [31[4]1[5][6]
Molecular Formula C12H12F203 [B1141[7]
Molecular Weight 242.22 g/mol [B141617118191
Physical Form Viscous pale yellow liquid [3]
) Commercially available in
Purity [3]
grades up to 99.9%
Computed Property Value Reference

Exact Mass 242.07545056 u [4119]
AHVVCELVGCPYGI-

InChliKey [4][7]
UHFFFAOYSA-N
C1CC1CO0Oc2cc(ccc20C(F)F)C

SMILES [7]
=0

Topological Polar Surface Area  35.5 A2 [9]

Rotatable Bond Count 6 [9]

Stereochemistry Achiral [7]

Spectroscopic Data

While specific spectral data is not publicly available in detail, various analytical techniques are

used to confirm the structure and purity of the compound. These include *H NMR, 3C NMR, IR

Spectroscopy, and Mass Spectrometry[8]. Researchers should perform their own analytical

characterization to verify the identity and purity of the material.

Synthesis Protocols
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This compound can be synthesized through several routes. The most common methods start
from substituted hydroxybenzaldehydes.

Method 1: Williamson Ether Synthesis

This protocol involves the reaction of 4-(difluoromethoxy)-3-hydroxybenzaldehyde with
bromomethylcyclopropane[3].

Materials:

o 4-(Difluoromethoxy)-3-hydroxybenzaldehyde (55 @)
e Potassium carbonate (K2COs, 42.42 q)

o Potassium iodide (Kl, 4.86 g)

o Bromomethylcyclopropane (42.65 g)

» Dimethyl sulfoxide (DMSO, 330 mL total)

e Toluene (375 mL)

e Deionized water

Procedure:

» To a suitable reactor, add 4-(difluoromethoxy)-3-hydroxybenzaldehyde (55 g), K2COs (42.42
0), Kl (4.86 g), and 220 mL of DMSO.

e Heat the mixture to 70 °C with stirring for 1 hour.

e In a separate vessel, prepare a solution of bromomethylcyclopropane (42.65 g) in 110 mL of
DMSO.

o Slowly add the bromomethylcyclopropane solution dropwise to the heated reaction mixture
over a period of 1 hour.

e Upon completion of the reaction, cool the mixture to room temperature.
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Dilute the reaction mixture with toluene (375 mL) and filter to remove inorganic salts.

Cool the filtrate to 0-5 °C and wash with deionized water (375 mL). Separate the organic and
agueous phases.

Wash the organic phase twice more with deionized water (55 mL each).
Remove the solvent (toluene) from the organic phase by distillation under reduced pressure.

The final product is obtained as a viscous pale yellow liquid (70 g, 99% yield)[3].

Reactants & Reagents
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Diagram 1: Synthesis workflow via Williamson ether synthesis.
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Method 2: Two-Step Synthesis from Halogenated
Precursors

A patented method describes a pathway starting from a 3-halogeno-4-hydroxybenzaldehyde[1].

o Step 1: 3-halogeno-4-hydroxybenzaldehyde is reacted with cyclopropylmethanol in the
presence of a base to form 3-(cyclopropylmethoxy)-4-hydroxybenzaldehyde.

o Step 2: This intermediate is then reacted with a chlorodifluoroacetic acid derivative (such as
sodium chlorodifluoroacetate) in the presence of a base to yield the final product, 3-
(cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde[1]. This product can be further
oxidized to form the corresponding benzoic acid, another key intermediate for Roflumilast[1].

Analytical Workflow

To ensure the quality and confirm the identity of the synthesized compound, a standard
analytical workflow should be followed.
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Diagram 2: General analytical workflow for product characterization.

Safety Information

There is conflicting safety information available from different suppliers.

¢ One source classifies the compound with GHS pictogram "Warning" and the hazard
statement H302: Harmful if swallowed[9].
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o Another source classifies it as "Danger" with hazard statements H310 (Fatal in contact with
skin), H315 (Causes skin irritation), H317 (May cause an allergic skin reaction), and H319
(Causes serious eye irritation)[10].

Given this discrepancy, users should handle this compound with extreme caution. It is
imperative to wear appropriate personal protective equipment (PPE), including gloves, safety
goggles, and a lab coat, and to work in a well-ventilated fume hood. Users must consult the
specific Safety Data Sheet (SDS) provided by their supplier before handling this chemical.

Applications in Research and Development

The primary application of 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde is as
a crucial building block in the synthesis of active pharmaceutical ingredients (APIs). Its most
notable role is as a key intermediate in the multi-step synthesis of Roflumilast, a selective
inhibitor of phosphodiesterase-4 (PDE4) used in the treatment of chronic obstructive pulmonary
disease (COPD)[1][2]. The aldehyde functional group allows for further chemical
transformations, such as oxidation to a carboxylic acid or reductive amination, to build more
complex molecular architectures.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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